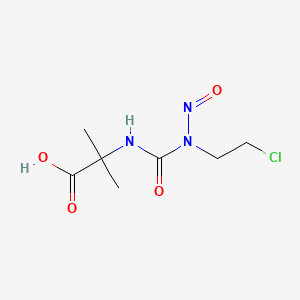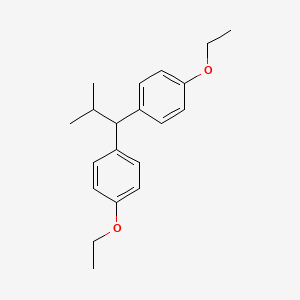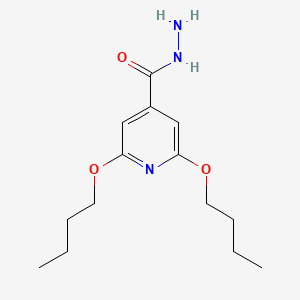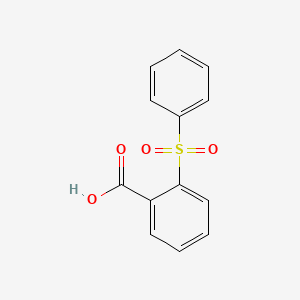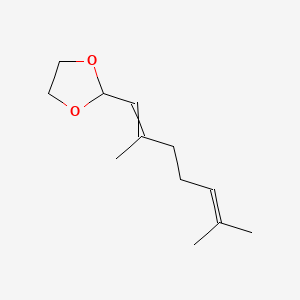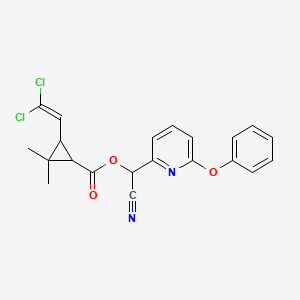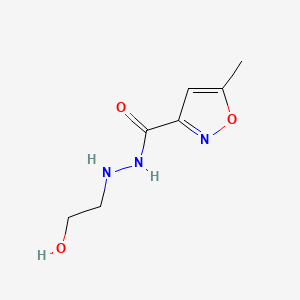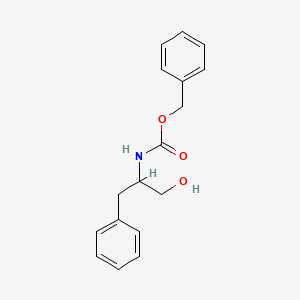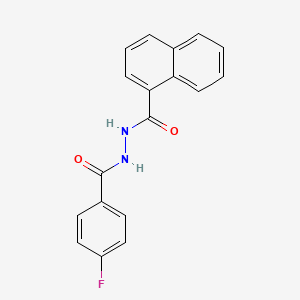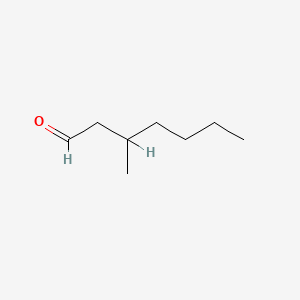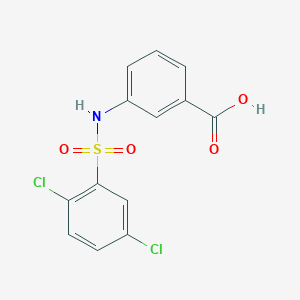
Naphth(2,3-a)aceanthrylene
描述
Naphth(2,3-a)aceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is a complex organic compound characterized by its multiple aromatic rings, which contribute to its stability and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: Naphth(2,3-a)aceanthrylene can be synthesized through various organic reactions. One common method involves the cycloaddition of acepleiadylene-5,8-dione and dibromoquinodimethane, which is generated from 1,2-bis(dibromomethyl)benzene and sodium iodide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods:
化学反应分析
Types of Reactions: Naphth(2,3-a)aceanthrylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens or nitro compounds, leading to the formation of halogenated or nitrated derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce partially hydrogenated compounds. Substitution reactions can result in halogenated or nitrated derivatives .
科学研究应用
Naphth(2,3-a)aceanthrylene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of polycyclic aromatic hydrocarbons.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and conductive polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, including their antimicrobial and anticancer properties.
作用机制
The mechanism of action of Naphth(2,3-a)aceanthrylene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings allow it to intercalate into DNA, potentially disrupting cellular processes and leading to biological effects. Additionally, its ability to undergo redox reactions may contribute to its activity in biological systems .
相似化合物的比较
- Naphthalene
- Anthracene
- Phenanthrene
- Fluoranthene
These compounds differ in their ring structures and the positions of their aromatic systems, which influence their reactivity and applications.
属性
IUPAC Name |
hexacyclo[11.10.1.02,7.09,24.014,23.016,21]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-7-16-14-22-21(13-15(16)6-1)20-11-5-9-18-12-17-8-3-4-10-19(17)24(22)23(18)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOPJEQPIXGHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC6=CC=CC=C6C3=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232936 | |
| Record name | Naphth(2,3-a)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-79-5 | |
| Record name | Dibenzo[a,k]fluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphth(2,3-a)aceanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphth(2,3-a)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


